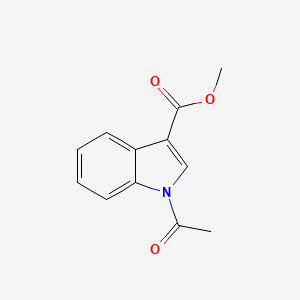

Methyl 1-acetyl-1H-indole-3-carboxylate

Description

Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the fields of organic and medicinal chemistry. researchgate.netnih.gov This privileged structure, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is prevalent in a vast number of natural products and synthetic compounds that exhibit significant biological activities. nih.gov The unique electronic properties and the ability of the indole nucleus to serve as a versatile pharmacophore have made it a focal point for extensive research and drug discovery efforts. mdpi.com

Indole derivatives have demonstrated a remarkable breadth of pharmacological applications, acting as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netmdpi.comopenmedicinalchemistryjournal.com For instance, the vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine, are well-known anticancer drugs that feature an indole core and function by inhibiting tubulin polymerization. nih.govmdpi.com Another prominent example is indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) built upon an indole framework. mdpi.comopenmedicinalchemistryjournal.com The therapeutic importance of indoles extends to their roles as antihypertensive agents, such as reserpine, and antidepressants. benthamscience.com The ability of the indole ring to mimic peptide structures and interact with various biological targets underscores its enduring significance in the development of new therapeutic agents. nih.gov

Overview of Indole-3-carboxylate (B1236618) Frameworks in Scientific Literature

Within the broad class of indole derivatives, those featuring a carboxylate group at the 3-position, known as indole-3-carboxylates, represent a particularly important subclass. researchgate.net This framework is a key structural motif in numerous compounds with diverse biological activities. For example, indole-3-carboxylic acid derivatives have been investigated as potential dual inhibitors of Bcl-2 and Mcl-1 proteins, which are attractive targets for cancer therapy. nih.gov Specifically, certain derivatives have shown potent binding affinity for these proteins, highlighting their potential as antitumor agents. nih.gov

Furthermore, the indole-3-carboxylate skeleton has been utilized in the design of novel antihypertensive agents. nih.gov Researchers have synthesized new series of angiotensin II receptor 1 (AT1) antagonists based on the indole-3-carboxylic acid structure, with some compounds exhibiting high nanomolar affinity for the AT1 receptor, comparable to established drugs like losartan. nih.gov Beyond these applications, the indole-3-carboxylate moiety is a versatile intermediate in organic synthesis, allowing for further functionalization to create a wide array of more complex molecules. The presence of the carboxylate group at the C3 position influences the electronic properties of the indole ring, often making it a target for various chemical transformations. chemijournal.com

Research Trajectories of N-Acylated Indole Carboxylates

The N-acylation of indoles, including indole carboxylates, is a significant area of research as it provides a method for both protecting the indole nitrogen and introducing diverse functional groups that can modulate the biological activity of the parent molecule. bohrium.comnih.gov The development of efficient and selective N-acylation methods is a continuing focus for synthetic chemists. bohrium.comresearchgate.net Challenges in this area include achieving high regioselectivity for N-acylation over C-acylation, particularly at the electron-rich C3 position. nih.gov

Recent research has explored various catalytic systems to achieve efficient N-acylation of indoles. For instance, an inorganic base-catalyzed method using sodium carbonate (Na2CO3) has been developed for the N-acylation of indoles with alkenyl carboxylates, providing good to excellent yields of N-acylindoles. bohrium.comthieme-connect.com Another approach involves the use of thioesters as a stable acyl source in a chemoselective N-acylation reaction. nih.gov The resulting N-acylated indole carboxylates are valuable compounds in their own right and as intermediates for the synthesis of more complex molecules. For example, the synthesis of ethyl 1-acetyl-1H-indole-3-carboxylate has been reported through the acetylation of ethyl 1H-indole-3-carboxylate. nih.govtnstate.edu This specific modification highlights the ongoing efforts to create novel indole derivatives with tailored properties for various research applications.

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 1-acetylindole-3-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-8(14)13-7-10(12(15)16-2)9-5-3-4-6-11(9)13/h3-7H,1-2H3 |

InChI Key |

FZYLVKLWRYXUGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=C(C2=CC=CC=C21)C(=O)OC |

Origin of Product |

United States |

Chemical Transformations and Functionalization of Methyl 1 Acetyl 1h Indole 3 Carboxylate Derivatives

Reactions Involving the N-Acetyl Group

The N-acetyl group on the indole (B1671886) nitrogen plays a significant role in modulating the reactivity of the entire molecule and serves as a key site for chemical transformation.

Reactivity of the Acetyl Moiety

The primary role of the N-acetyl group is to act as a protecting group for the indole nitrogen. The nitrogen lone pair's involvement in the acetyl carbonyl group reduces the nucleophilicity and electron-donating capacity of the indole ring system compared to its N-H counterpart. The synthesis of the related compound, ethyl 1-acetyl-1H-indole-3-carboxylate, highlights the reactivity at the indole nitrogen. The process involves the acetylation of ethyl 1H-indole-3-carboxylate using acetic anhydride in the presence of a base like pyridine. nih.govtnstate.edu The electron-withdrawing nature of the ester group at the C-3 position increases the acidity of the N-H proton, facilitating its removal by the base and subsequent acylation. nih.govtnstate.edu

Hydrolysis of the N-acetyl group is a common transformation to deprotect the indole nitrogen. For instance, 1-acyl-3-acetylindoles can be hydrolyzed with potassium hydroxide (KOH) in aqueous methanol to yield the corresponding 3-acetylindole (B1664109). chemijournal.com This straightforward deacetylation restores the N-H indole, which can be crucial for subsequent synthetic steps or for the final biological activity of a target molecule.

Transformations Leading to Further Functionalization

While often considered a protecting group, the N-acetyl moiety can influence the regioselectivity of further functionalization on the indole core. For example, in palladium-catalyzed C-H functionalization reactions, the presence of an N-protecting group, such as the acetyl group, can direct arylation to the C-4 position of the indole ring and prevent the migration of other substituents. nih.govacs.org This demonstrates that the N-acetyl group is not merely a passive placeholder but an active participant in directing the outcome of complex chemical transformations. The removal of the acetyl group can also be a key step in multi-step syntheses, allowing for subsequent N-alkylation or other modifications at the indole nitrogen. ekb.eg

Functionalization at the Indole Core Positions (e.g., C-2, C-3, Benzene (B151609) Ring)

The indole nucleus of Methyl 1-acetyl-1H-indole-3-carboxylate is a rich platform for the introduction of various substituents. Palladium-catalyzed cross-coupling reactions have proven particularly effective for the functionalization of the indole core.

Research has shown that the Pd(II)-catalyzed C-H arylation of methyl 1H-indole-3-carboxylate with aryl iodides results in a decarboxylation event followed by arylation at the C-2 position. nih.govacs.org Although this specific example starts with the N-H indole, the N-acetylated derivative is expected to influence the reaction's regioselectivity. For N-protected 3-acetylindoles, this catalytic system can lead to C-4 arylation products without the acetyl group migration that is sometimes observed in unprotected indoles. nih.govacs.org

This directing effect is crucial for building molecular complexity. The functionalization at these core positions allows for the synthesis of diverse derivatives with potentially unique biological or material properties.

| Reaction Type | Position | Reagents and Conditions | Product Type | Yield | Reference |

| Decarboxylative C2-Arylation | C-2 | Pd(OAc)₂, AgOAc, HFIP, TFA, Aryl iodide, 110 °C | 2-Arylindole | 60-66% | nih.govacs.org |

| C4-Arylation | C-4 | Pd(OAc)₂, AgOAc, HFIP, TFA, Aryl iodide | 4-Aryl-3-acetylindole | - | nih.govacs.org |

Derivatization and Modifications of the Methyl Ester Moiety

The methyl ester group at the C-3 position is another key handle for the chemical modification of this compound. Standard ester transformations can be applied to generate a variety of derivatives.

Transesterification Reactions

Transesterification is a fundamental reaction for modifying the ester group. This process involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the methyl group for a different alkyl or aryl group. colostate.edu For example, using a longer chain alcohol or a functionalized alcohol can introduce new properties to the molecule. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol byproduct. sigmaaldrich.com This method allows for the synthesis of a library of ester derivatives from a single precursor.

Amidation and Hydrolysis Pathways

The methyl ester can be readily converted into a wide range of amides through reaction with primary or secondary amines. This amidation reaction is often facilitated by heating or by using coupling agents and is a common strategy in medicinal chemistry to explore structure-activity relationships. The resulting amides are generally more stable towards hydrolysis than the parent ester.

Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. researchgate.net This transformation is significant as the resulting carboxylic acid serves as a versatile intermediate for a host of further reactions, including the formation of acid chlorides, different esters, or more complex amide derivatives through peptide coupling protocols.

| Transformation | Reagents | Product |

| Transesterification | R'OH, Acid or Base Catalyst | 1-acetyl-1H-indole-3-carboxylate ester (with R' group) |

| Amidation | R'R''NH, Heat or Coupling Agents | N,N-disubstituted-1-acetyl-1H-indole-3-carboxamide |

| Hydrolysis | H₃O⁺ or OH⁻ | 1-acetyl-1H-indole-3-carboxylic acid |

Computational Chemistry Investigations of Methyl 1 Acetyl 1h Indole 3 Carboxylate and Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations serve as a powerful tool to elucidate the electronic structure and properties of molecules like Methyl 1-acetyl-1H-indole-3-carboxylate. These methods provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a computational method that has been successfully applied to study the molecular properties of indole (B1671886) derivatives. For the related compound, ethyl 1-acetyl-1H-indole-3-carboxylate, X-ray crystallography has shown that the aromatic ring system is nearly planar. nih.govtnstate.eduresearchgate.net This planarity is a key structural feature that influences the electronic properties of the molecule. DFT calculations can be used to optimize the geometry of this compound and predict its structural parameters, such as bond lengths and angles, which are expected to be in close agreement with experimental data for similar compounds.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated using DFT. These frontier orbitals are crucial for understanding the molecule's reactivity. The electron-withdrawing nature of the acetyl group at the 1-position and the carboxylate group at the 3-position is expected to lower the energy of the HOMO and LUMO, influencing the molecule's behavior in chemical reactions.

Furthermore, DFT can be employed to calculate other important molecular properties, as shown in the table below for the related compound Methyl 1-methyl-1H-indole-3-carboxylate.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C11H11NO2 |

| Molecular Weight (g/mol) | 189.21 |

| XLogP3 | 2.1 |

| Monoisotopic Mass (Da) | 189.078978594 |

| Polar Surface Area (Ų) | 31.2 |

Reactivity Predictions and Orbital Analysis

The analysis of frontier molecular orbitals (HOMO and LUMO) provides valuable insights into the reactivity of this compound. The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The distribution of these orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack.

For indole derivatives, it has been shown that both the electronic nature of substituents and the bulkiness of directing groups play a direct role in determining reactivity and regioselectivity in chemical reactions. acs.org In the case of this compound, the acetyl group on the indole nitrogen and the methyl carboxylate at the C3 position significantly influence the electron density distribution. The acetyl group, being electron-withdrawing, increases the acidity of the molecule. nih.govtnstate.edu

Computational analysis can generate quantitative structure-selectivity relationships by correlating calculated descriptors with experimental outcomes. acs.org For instance, transition state analysis can shed light on the origins of selectivity in reactions like C-H amidation, revealing that the reaction barrier for cleavage at different positions of the indole ring can be quantified. acs.org This type of analysis is crucial for predicting how this compound and its derivatives will behave in various chemical transformations.

Molecular Modeling for Conformational Landscape Exploration

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Molecular modeling techniques are employed to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them.

For the analogous compound, ethyl 1-acetyl-1H-indole-3-carboxylate, crystallographic studies have revealed that the molecule is essentially planar, with only a small root-mean-square deviation from planarity. nih.govtnstate.eduresearchgate.net This planarity is a consequence of the sp2 hybridization of the atoms in the indole ring system. The orientation of the acetyl and carboxylate groups relative to the indole core is a key aspect of its conformational analysis.

Molecular mechanics and quantum mechanics methods can be used to perform a systematic search of the conformational space. This involves rotating the single bonds, such as the N-C(acetyl) and C3-C(carboxylate) bonds, and calculating the energy of each resulting conformation. The results of these calculations can be visualized as a potential energy surface, where the low-energy regions correspond to the most stable conformations. Understanding the preferred conformations is essential for designing derivatives with specific shapes and for studying their interactions with biological targets.

In Silico Approaches in Rational Derivative Design and Virtual Screening

In silico methods have become indispensable tools in modern drug discovery and materials science for the rational design of new molecules and for virtual screening of large compound libraries. researchgate.net These computational techniques allow for the prediction of the properties and activities of novel derivatives of this compound before their actual synthesis, saving time and resources.

The process of rational derivative design involves modifying the structure of the parent molecule to enhance desired properties, such as biological activity or material characteristics. For instance, by understanding the structure-activity relationships of indole-based compounds, new derivatives can be designed by introducing different substituents at various positions of the indole ring. nih.gov The combination of indole and other pharmacophoric scaffolds into hybrid molecules is a promising strategy for developing new therapeutic agents. nih.gov

Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. researchgate.net This process typically involves docking the virtual compounds into the active site of a protein and scoring their binding affinity. researchgate.net For indole derivatives, virtual screening has been used to identify potential inhibitors of enzymes like cyclooxygenase. researchgate.net The insights gained from quantum chemical calculations and conformational analysis of this compound can be used to develop more accurate scoring functions and to guide the selection of candidate molecules for further experimental testing.

Elucidation of Interaction Modes with Biological Macromolecules (Theoretical Aspects)

Understanding how a molecule interacts with biological macromolecules, such as proteins and nucleic acids, is fundamental to elucidating its mechanism of action. Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule to a biological target.

In the case of this compound and its derivatives, molecular docking studies can provide detailed insights into their potential interactions with various enzymes and receptors. For example, docking studies with indole-rhodanine derivatives have suggested that the inhibition of E. coli MurB and 14a-lanosterol demethylase might be responsible for their antibacterial and antifungal activities, respectively. nih.gov

Structure Activity Relationship Sar Studies of Indole 3 Carboxylate Derivatives

Methodological Approaches to SAR Elucidation

The elucidation of structure-activity relationships for indole-3-carboxylate (B1236618) derivatives employs a combination of computational and experimental techniques.

Quantitative Structure-Activity Relationship (QSAR): This computational method develops mathematical models to correlate the structural properties of a series of compounds with their biological activity. researchgate.net For indole (B1671886) derivatives, QSAR models have been used to predict properties like the octanol-water partition coefficient (log P) and lethal dose (LD50), providing insights into their pharmacokinetic and toxicological profiles. researchgate.net These models rely on molecular descriptors that quantify various aspects of the chemical structure.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein target. nih.gov For indole-3-carboxamide derivatives, docking studies have been instrumental in understanding their inhibitory activity by visualizing interactions, such as hydrogen bonds, with the active sites of enzymes. nih.gov These studies can reveal why certain substitutions enhance or diminish activity, guiding the design of more potent and selective compounds.

Experimental Synthesis and Biological Evaluation: The core of SAR studies involves the synthesis of analog series with systematic structural modifications. These compounds are then subjected to biological assays to determine their activity. For instance, a series of 3-acetylindole (B1664109) derivatives were synthesized and evaluated for their anti-microbial and antioxidant activities to establish a direct link between their chemical structure and biological function. thepharmajournal.com

Impact of N1-Substitutions on Molecular Properties

The substituent at the N1 position of the indole ring plays a crucial role in modulating the electronic properties and steric profile of the molecule, which in turn affects its interactions with biological targets.

The introduction of an N-acetyl group , as in Methyl 1-acetyl-1H-indole-3-carboxylate, has a significant electron-withdrawing effect. This increased acidity can influence the molecule's reactivity and binding capabilities. nih.gov In contrast, N-alkylation or N-benzylation, as seen in various bioactive indole derivatives, can alter the compound's lipophilicity and steric bulk, which are critical for target engagement. nih.govresearchgate.net For example, in a series of indole-based carbonic anhydrase activators, a benzyl (B1604629) group at the N1 position was a common feature among the synthesized compounds. nih.gov The presence of an N-H bond, which is absent in N-substituted indoles like the N-acetylated title compound, can act as a hydrogen bond donor, a critical interaction for some biological targets.

| N1-Substituent | Electronic Effect | Potential Impact on Molecular Properties | Example Compound Class |

| -H | Neutral | Can act as a hydrogen bond donor. | Indole-3-carboxylic acid |

| -Acetyl (-COCH3) | Electron-withdrawing | Increases acidity of the indole N-H proton (if present), alters electronic distribution. | This compound |

| -Alkyl (e.g., -CH3) | Electron-donating | Increases electron density of the indole ring, increases lipophilicity. | 1-Methylindole-3-carboxylic acid |

| -Benzyl (-CH2Ph) | Steric bulk, lipophilic | Can engage in pi-stacking interactions, increases lipophilicity. | N-benzyl-indole-3-imine derivatives |

Influence of Ester Moiety Modifications at C3 on Research Outcomes

The ester group at the C3 position is a key functional feature of this compound and its analogs. Modifications to this moiety, such as changing the alkyl chain length or converting it to an amide or carboxylic acid, can profoundly impact research findings.

The methyl ester of indole-3-carboxylic acid is a common starting point for the synthesis of more complex derivatives. nih.gov The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. researchgate.net This approach was used to synthesize a novel series of indole-3-carboxamides that were evaluated as cannabinoid CB1 receptor agonists. acs.org

Furthermore, the ester itself can act as a crucial binding element. In computational studies, the carbonyl oxygen of the ester group has been shown to form hydrogen bonds with amino acid residues in protein targets. The size of the alkyl group of the ester (e.g., methyl vs. ethyl) can also influence the compound's solubility and how it fits within a binding pocket. For example, the synthesis of both methyl and ethyl esters of indole-2-carboxylates has been a common strategy in developing new bioactive compounds.

| C3-Moiety | Modification | Impact on Research |

| Methyl Carboxylate | Hydrolysis | Formation of indole-3-carboxylic acid, a precursor for amide synthesis. |

| Methyl Carboxylate | Amination | Synthesis of a diverse library of indole-3-carboxamides for screening. |

| Ester (general) | Variation of alkyl group | Modulates solubility and steric fit within a biological target. |

Effects of Substitutions on the Indole Benzene (B151609) Ring and Pyrrole (B145914) Ring

The reactivity of the indole ring system is a critical factor in its functionalization. Electrophilic aromatic substitution typically occurs at the C3 position of the pyrrole ring, as this preserves the aromaticity of the benzene ring in the reaction intermediate. researchgate.net However, the introduction of substituents on either the benzene or pyrrole ring can alter this regioselectivity and introduce new functionalities that influence biological activity.

Pyrrole Ring (C2 position): While C3 is the most reactive site, functionalization at the C2 position can be achieved. For example, palladium-catalyzed C-H functionalization of indole-3-carboxylic acid or its methyl ester can lead to decarboxylation followed by C2-arylation. nih.gov

Benzene Ring (C4-C7 positions): Modifications on the benzene portion of the indole nucleus are also crucial for tuning a compound's properties. For instance, in a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position enhanced the modulatory potency. The synthesis of various substituted indole-3-carboxylate derivatives often involves starting materials with pre-existing substituents on the aniline (B41778) precursor, which then forms the benzene ring of the indole.

| Ring Position | Substitution Type | Effect on Reactivity/Activity |

| C3 (Pyrrole) | Primary site for electrophilic attack | Directs the synthesis of many C3-functionalized indoles. |

| C2 (Pyrrole) | Achievable via specific catalytic methods | Leads to alternative substitution patterns and novel analogs. |

| C5 (Benzene) | Halogenation (e.g., -Cl, -F) | Can enhance potency and modulate electronic properties. |

| C4-C7 (Benzene) | Various substituents | Fine-tunes the overall physicochemical properties of the molecule. |

Correlation of Structural Features with Specific Research Objectives

The specific structural features of this compound and its derivatives are directly correlated with their utility in various research areas. The indole scaffold itself is a versatile starting point for creating compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. nih.gov

The N-acetyl group and the C3-methyl carboxylate are handles for further chemical modification, allowing for the creation of libraries of compounds for high-throughput screening. For example, the C3-ester can be converted to a carboxylic acid and then to a variety of amides to explore their potential as enzyme inhibitors or receptor agonists. acs.org

The substitution pattern on the indole core dictates the specific research application. For instance, indole-3-carboxylic acid derivatives have been investigated as angiotensin II receptor 1 antagonists for their potential antihypertensive activity. In another study, 3-acetylindole derivatives were synthesized and evaluated as antimicrobial and antioxidant agents. thepharmajournal.com The strategic placement of substituents allows researchers to tailor the properties of the molecule to interact with specific biological targets and achieve desired research outcomes.

Synthetic Exploration and Utility of Methyl 1 Acetyl 1h Indole 3 Carboxylate As a Precursor in Advanced Chemical Synthesis

Development of Diverse Indole (B1671886) Libraries Based on the Scaffold

The Methyl 1-acetyl-1H-indole-3-carboxylate scaffold is a foundational starting material for generating diverse libraries of indole-based compounds. The acetyl group at the N1 position acts as a removable protecting group, while the methyl ester at C3 can be hydrolyzed, reduced, or converted into other functional groups. This dual functionality allows chemists to selectively perform reactions at various positions of the indole ring, leading to a wide range of derivatives.

For instance, the core scaffold can undergo transformations to produce libraries of compounds with substitutions at different points on the indole ring. Efficient procedures have been developed for synthesizing series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from various anilines through palladium-catalyzed intramolecular oxidative coupling. mdpi.com This highlights the adaptability of the indole-3-carboxylate (B1236618) core for building substituted indole libraries. Similarly, methods for creating N-((1-methyl-1H-indol-3-yl)methyl) acetamides demonstrate how the C3 position can be elaborated into more complex side chains. nih.gov The synthesis of these libraries is crucial for screening for biological activity and discovering new lead compounds in drug discovery.

Table 1: Examples of Library Development from Indole-3-Carboxylate Scaffolds

| Reaction Type | Target Position | Resulting Compound Class |

|---|---|---|

| Palladium-Catalyzed Cyclization | C2 | 2-Substituted Indole-3-carboxylates |

| Vilsmeier-Haack Reaction | C3 (from indole) | Indole-3-carboxaldehydes ekb.eg |

| Amide Coupling | C3 (after modification) | Indole-3-carboxamides |

| N-Alkylation/Arylation | N1 (after deacetylation) | N1-Substituted Indole-3-carboxylates |

Design and Synthesis of Analogues with Modified Backbones

The modification of the indole backbone itself is a key strategy for fine-tuning the properties of the resulting molecules. This compound serves as an excellent starting point for such modifications. The synthesis of its ethyl ester analogue, Ethyl 1-acetyl-1H-indole-3-carboxylate, is achieved through the straightforward acetylation of Ethyl 1H-indole-3-carboxylate. tnstate.eduresearchgate.net

More complex modifications involve multi-step synthetic sequences. For example, based on the inhibitory effects of certain indoles on tubulin polymerization, researchers have designed and synthesized a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides. nih.gov This process involves taking an indole-3-carboxaldehyde, methylating the nitrogen, and then building a complex side-chain, demonstrating a clear design-and-synthesis strategy. nih.gov

Another advanced application is the synthesis of bacterial cystathionine (B15957) γ-lyase (bCSE) inhibitors, where a 6-bromoindole (B116670) core is used. nih.gov The bromine atom can be replaced via palladium-catalyzed cross-coupling reactions to attach other complex fragments, such as 7-chlorobenzo[b]thiophene, creating highly modified backbones. nih.gov While the starting material is not the title compound, the principles of using a functionalized indole core for backbone modification are directly transferable.

Table 2: Representative Synthetic Pathway for a Modified Indole Analogue

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Indole | POCl₃, DMF (Vilsmeier-Haack) | 1H-indole-3-carboxaldehyde nih.gov |

| 2 | 1H-indole-3-carboxaldehyde | NaH, CH₃I in DMF | 1-methyl-1H-indole-3-carboxaldehyde nih.gov |

| 3 | 1-methyl-1H-indole-3-carboxaldehyde | 3,4,5-trimethoxyaniline, NaBH(OAc)₃ | N-((1-methyl-1H-indol-3-yl)methyl)-3,4,5-trimethoxyaniline nih.gov |

Role of the this compound Scaffold in Scaffold Diversification and Hybridization

The true power of the this compound scaffold lies in its capacity for diversification and the creation of hybrid molecules. The acetyl group at the N1 position is not merely a placeholder; it is an electron-withdrawing group that modifies the reactivity of the entire indole ring system. tnstate.edu This electronic effect can influence the regioselectivity of subsequent electrophilic substitution reactions.

Crucially, the acetyl group can be easily removed under basic or acidic conditions, liberating the indole nitrogen for further functionalization. This "protect-and-modify" strategy allows for the introduction of a wide variety of substituents at the N1 position, a common tactic in creating diverse chemical libraries. Following deacetylation, the N1 position can be alkylated or arylated to introduce new pharmacophores or linking points for hybridization with other molecular scaffolds.

The combination of a modifiable C3-ester and a protected N1-position makes this scaffold a versatile platform for building complex molecules where the indole core is "hybridized" with other heterocyclic systems or functional groups, as seen in the synthesis of complex tubulin inhibitors. nih.gov

Table 3: Synthetic Utility of the 1-Acetyl Group

| Feature | Description | Synthetic Advantage |

|---|---|---|

| Protection | Shields the indole N-H from reacting with electrophiles or bases. | Allows for selective reactions at other positions (e.g., C3 side chain) without interference. |

| Activation/Deactivation | As an electron-withdrawing group, it alters the electron density of the indole ring system. | Can direct the position of subsequent electrophilic substitution reactions. |

| Removability | Can be cleaved under mild hydrolytic conditions (acidic or basic). | Enables late-stage functionalization of the N1 position, increasing molecular diversity. tnstate.eduresearchgate.net |

Importance in Chemical Reference Standards and Forensic Research

In analytical chemistry, particularly in forensic science, having well-characterized reference standards is essential for the unambiguous identification of unknown substances. The indole scaffold is a core component of many synthetic cannabinoids and other designer drugs. Therefore, simple, stable, and well-defined indole derivatives like this compound and its analogues are valuable as reference materials.

Forensic laboratories use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify seized substances. The spectral data of a known reference standard are compared against the data from an unknown sample. The availability of spectral data for related compounds like 1-Methyl-1H-indole-3-carbaldehyde in forensic spectral research databases underscores the importance of this class of compounds. nih.gov this compound serves as a non-controlled, stable precursor or potential impurity in the synthesis of more complex, controlled indole derivatives, making it a crucial compound for developing analytical methods and for inclusion in forensic spectral libraries.

Table 4: Analytical Techniques Utilizing Indole Reference Standards

| Analytical Technique | Purpose in Forensic Analysis |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification based on retention time and mass fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of the molecular framework. |

Compound Reference Table

| Common Name | IUPAC Name |

| This compound | This compound |

| Ethyl 1-acetyl-1H-indole-3-carboxylate | Ethyl 1-acetyl-1H-indole-3-carboxylate tnstate.edu |

| 1H-indole-3-carboxaldehyde | 1H-Indole-3-carbaldehyde ekb.eg |

| 1-methyl-1H-indole-3-carboxaldehyde | 1-Methyl-1H-indole-3-carbaldehyde nih.gov |

| 6-bromoindole | 6-Bromo-1H-indole |

| 7-chlorobenzo[b]thiophene | 7-Chloro-1-benzothiophene |

| 3,4,5-trimethoxyaniline | 3,4,5-Trimethoxyaniline |

| 2-chloroacetyl chloride | 2-Chloroacetyl chloride |

| Indole | 1H-Indole |

| Tryptamine | 2-(1H-indol-3-yl)ethanamine wikipedia.org |

| Melatonin | N-Acetyl-5-methoxytryptamine |

| Serotonin | 5-Hydroxytryptamine |

Future Research Directions and Perspectives on Methyl 1 Acetyl 1h Indole 3 Carboxylate

Advancements in Asymmetric Synthesis and Stereoselective Functionalization

The synthesis of enantiomerically pure compounds containing an indole (B1671886) core is of paramount importance, as the biological activity of such molecules is often dependent on their stereochemistry. nih.govmit.edunih.gov Future research will likely focus on the development of novel catalytic asymmetric methods to introduce chirality and functional groups with high levels of control.

A significant area of development is the catalytic asymmetric synthesis of indole derivatives. nih.gov For instance, the Friedel-Crafts alkylation of indoles with enones has been shown to produce enantiomerically pure indole derivatives with excellent yields and enantioselectivities. nih.gov The development of methods for the asymmetric indole alkylation is highly valuable in organic synthesis. mit.edu Traditionally, achieving N-selectivity in indole alkylation reactions is a significant challenge, since there is an intrinsic preference for alkylation at C3, the most nucleophilic position. mit.edu A ligand-controlled regiodivergent synthesis of N- and C3-alkylated chiral indoles that relies on a polarity reversal strategy has been reported. mit.edu

Furthermore, organocatalytic asymmetric cycloaddition, cyclization, and dearomatization reactions are being designed to produce a wide array of indole-based chiral heterocycles with high efficiency and enantioselectivity. nih.gov The development of these strategies allows for the construction of diverse and complex chiral scaffolds. nih.gov

Recent advancements in the catalytic asymmetric synthesis of indolin-3-one derivatives also provide a glimpse into the future of stereoselective functionalization. rsc.orgrsc.org These methods, which often employ chiral phosphoric acid catalysts or dual catalysis systems, allow for the creation of C2-quaternary stereocenters with high yields and enantioselectivity. rsc.org Such strategies could be adapted for the stereoselective functionalization of the indole core in compounds like Methyl 1-acetyl-1H-indole-3-carboxylate.

| Catalytic System | Reaction Type | Key Features | Potential Application |

| Chiral Phosphoric Acid | Asymmetric aza-Friedel–Crafts | In situ generation of indol-3-ones, mild conditions. rsc.org | Introduction of chiral substituents at the C2 position. |

| Gold and Chiral Phosphoric Acid (Dual Catalysis) | Redox annulation with nitroalkynes | Access to indolin-3-ones with C2-quaternary stereocenters, high enantioselectivity. rsc.org | Creation of complex, stereodefined indole derivatives. |

| Copper Hydride with Chiral Ligands (DTBM-SEGPHOS or Ph-BPE) | Regiodivergent Alkylation | Ligand-controlled N- or C3-alkylation of indoles with high regio- and enantioselectivity. mit.edu | Selective functionalization at either the N1 or C3 position. |

| Organocatalysis | Cascade Reactions | One-pot synthesis for direct α-indolylation of unfunctionalized enals with high E selectivity. rsc.org | Formation of new C(sp2)–C(sp2) bonds with stereocontrol. |

Integration of Artificial Intelligence and Machine Learning in Derivative Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new indole derivatives. nih.govijpsjournal.commit.edu These computational tools can significantly accelerate the design-make-test-analyze cycle in medicinal chemistry. nih.gov

AI and ML algorithms can be employed to predict the physicochemical and biological properties of novel derivatives of this compound. ijpsjournal.comnih.gov By analyzing vast datasets of chemical structures and their associated activities, these models can identify promising new molecules with desired therapeutic profiles, such as enhanced efficacy or reduced toxicity. nih.gov This predictive capability allows researchers to prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources. nih.gov

Another critical application of AI in this field is computer-aided synthesis planning (CASP). nih.gov ML models can be trained on vast databases of chemical reactions to predict viable synthetic routes for target molecules. nih.gov This can help chemists to devise more efficient and novel synthetic pathways for complex indole derivatives. The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium, a collaboration between MIT and several pharmaceutical and chemical companies, is actively developing such data-driven synthesis planning programs. nih.govmit.edu

| AI/ML Application | Description | Impact on Derivative Discovery |

| Predictive Modeling | Algorithms predict physicochemical properties, bioactivity, and toxicity of new molecules. ijpsjournal.comnih.gov | Prioritizes synthesis of high-potential candidates, reduces late-stage failures. |

| De Novo Design | Generative models create novel molecular structures with desired properties. ijpsjournal.com | Expands chemical space and leads to the discovery of innovative drug candidates. |

| Computer-Aided Synthesis Planning (CASP) | ML models predict optimal and novel synthetic routes for target compounds. nih.gov | Accelerates the synthesis of new derivatives and improves efficiency. |

| Drug Repurposing | AI identifies new therapeutic applications for existing drugs by analyzing biological data. nih.gov | Finds new uses for known indole derivatives, shortening the development timeline. |

Green Chemistry Approaches for Sustainable Synthesis of Indole Carboxylates

The principles of green chemistry are increasingly influencing the synthesis of indole derivatives, with a focus on developing more sustainable and environmentally friendly processes. nih.govbeilstein-journals.org Future research on the synthesis of this compound and related indole carboxylates will undoubtedly incorporate these green approaches.

One of the key areas of focus is the use of greener solvents and catalysts. nih.gov Traditional methods for indole synthesis often rely on toxic solvents and transition-metal catalysts, which can generate significant waste. nih.gov Researchers are exploring the use of more benign solvents, and in some cases, solvent-free reaction conditions. beilstein-journals.org For example, the synthesis of bis(indolyl)methanes has been achieved using a catalytic amount of iodine under solvent-free conditions at room temperature. beilstein-journals.org

The development of biodegradable and recyclable catalysts is another important avenue of research. nih.gov A notable example is the use of a bio-glycerol-based carbon sulfonic acid catalyst for the synthesis of indolemethane derivatives. nih.gov This catalyst is not only effective but also derived from a renewable resource and can be recycled and reused multiple times. nih.gov

In addition to greener reagents, alternative energy sources are being explored to enhance the efficiency and sustainability of indole synthesis. Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner product formation compared to conventional heating methods. mdpi.com The palladium-catalyzed oxidative cyclization for the preparation of indole-3-carboxylate (B1236618) derivatives has been shown to be significantly improved using microwave irradiation. mdpi.com

| Green Chemistry Approach | Example | Advantages |

| Green Solvents | Use of less toxic and more environmentally benign solvents. nih.gov | Reduced environmental impact and improved safety. |

| Solvent-Free Conditions | Reactions are conducted without a solvent, often at room temperature or with gentle heating. beilstein-journals.org | Minimizes waste, simplifies purification, and can increase reaction rates. |

| Biodegradable/Recyclable Catalysts | Bio-glycerol-based carbon sulfonic acid. nih.gov | Reduces reliance on toxic and expensive metal catalysts, promotes a circular economy. |

| Alternative Energy Sources | Microwave-assisted synthesis. mdpi.com | Faster reaction times, higher yields, and improved energy efficiency. |

Q & A

Q. What are the common synthetic routes for Methyl 1-acetyl-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification of 1-acetyl-1H-indole-3-carboxylic acid with methanol under acidic catalysis. For analogous indole derivatives (e.g., Methyl 1-methyl-1H-indole-3-carboxylate), refluxing the carboxylic acid with methanol and sulfuric acid achieves esterification . Optimization may involve adjusting stoichiometry, temperature, and catalyst concentration. Purity is verified via HPLC or NMR, while crystallization (e.g., from ethanol/water mixtures) ensures structural integrity .

Q. How is the crystal structure of this compound determined, and what software is recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related indole esters, data collection uses MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 173 K) to minimize thermal motion . The SHELX suite (SHELXT for structure solution, SHELXL for refinement) is widely employed due to its robustness in handling constrained H-atoms and disordered moieties . Space group assignments (e.g., triclinic P1 for Ethyl 1-acetyl-1H-indole-3-carboxylate) are validated using Rint and goodness-of-fit metrics .

Q. What intermolecular interactions stabilize the crystal packing of this compound?

Indole derivatives often exhibit C–H⋯O hydrogen bonds and π-π stacking. For example, Methyl 1-methyl-1H-indole-3-carboxylate forms three C–H⋯O interactions, creating ab-plane sheets, while parallel stacking along the c-axis enhances stability . For acetylated analogs, steric effects from the acetyl group may alter packing motifs, requiring Hirshfeld surface analysis to quantify interaction contributions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Cross-validation using complementary techniques is critical. For instance, discrepancies between NMR-derived conformers and XRD-observed planar structures (due to crystal packing forces) are resolved via DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare gas-phase and solid-state geometries . Dynamic NMR can also probe rotational barriers of the acetyl group .

Q. What strategies are effective in optimizing enantiomeric purity during synthesis?

Chiral auxiliaries or asymmetric catalysis may be employed. For α,β-dehydroamino ester precursors (related to indole derivatives), hydrogenation with chiral catalysts (e.g., Rh-DuPhos) yields optically active tryptophan analogs . Polarimetry and chiral HPLC (e.g., Chiralpak IA column) validate enantiomeric excess .

Q. How does the acetyl group influence reactivity compared to methyl or ethyl substituents?

The acetyl group’s electron-withdrawing nature reduces nucleophilicity at the indole C3 position, directing electrophilic substitution to C5/C6. Comparative studies of Methyl 1-methyl- vs. 1-acetyl-indole-3-carboxylate show altered regioselectivity in halogenation or Friedel-Crafts reactions . Reactivity is quantified via Hammett σpara values or computational Fukui indices.

Q. What advanced methods characterize thermal stability and decomposition pathways?

Thermogravimetric analysis (TGA) under nitrogen (10°C/min) identifies decomposition onset temperatures. Differential scanning calorimetry (DSC) reveals phase transitions (e.g., melting points, ~150–200°C for similar indoles) . Pyrolysis-GC/MS can profile volatile decomposition products, critical for assessing storage conditions .

Methodological Notes

- Data Validation : Always cross-reference SC-XRD data with spectroscopic (IR, <sup>13</sup>C NMR) and elemental analysis to confirm molecular identity .

- Software Tools : Use Olex2 for XRD visualization, Mercury for packing diagrams, and Gaussian for computational modeling .

- Contradiction Management : When literature data conflict (e.g., bond lengths vs. DFT predictions), prioritize peer-reviewed structural reports and validate via reproducibility tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.